
Sodium dihydrogen bis(2-hydroxy-5-sulphobenzoato(3-)-O1,O2)samarate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) is a complex chemical compound with the molecular formula C14H10Na3O12S2Sm It is known for its unique coordination chemistry involving the rare earth element samarium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) typically involves the reaction of samarium salts with 2-hydroxy-5-sulfobenzoic acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
SmCl3+2C7H5O6SNa+NaOH→Na3[Sm(C7H5O6S)2]+3NaCl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of samarium.
Reduction: Reduction reactions can alter the oxidation state of samarium, affecting the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the 2-hydroxy-5-sulfobenzoato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using different ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of samarium, while reduction may result in lower oxidation states.
Applications De Recherche Scientifique
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic potential in treating certain diseases, leveraging its rare earth element properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Mécanisme D'action
The mechanism of action of sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) involves its interaction with molecular targets through coordination chemistry. The compound can bind to various biomolecules, affecting their function and activity. The pathways involved may include:
Coordination with metal ions: The compound can form stable complexes with metal ions, influencing their biological activity.
Interaction with proteins: Binding to specific proteins can modulate their function, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]lanthanate(3-)
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]cerate(3-)
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]neodymate(3-)
Uniqueness
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) is unique due to its specific coordination with samarium, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
79594-96-0 |
|---|---|
Formule moléculaire |
C14H8NaO12S2Sm |
Poids moléculaire |
605.7 g/mol |
Nom IUPAC |
sodium;hydron;2-oxido-5-sulfonatobenzoate;samarium(3+) |
InChI |
InChI=1S/2C7H6O6S.Na.Sm/c2*8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h2*1-3,8H,(H,9,10)(H,11,12,13);;/q;;+1;+3/p-4 |
Clé InChI |
BIAFUHUJLDAFGB-UHFFFAOYSA-J |
SMILES canonique |
[H+].[H+].C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])[O-].C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])[O-].[Na+].[Sm+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


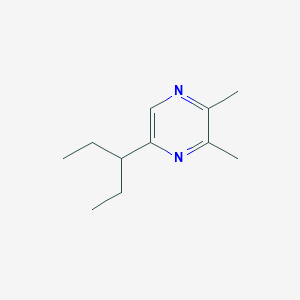
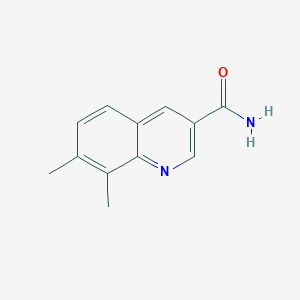
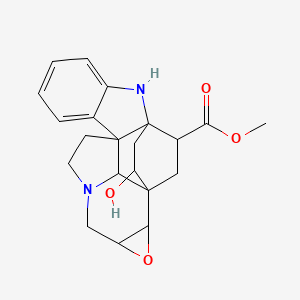
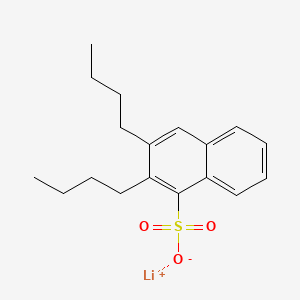
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
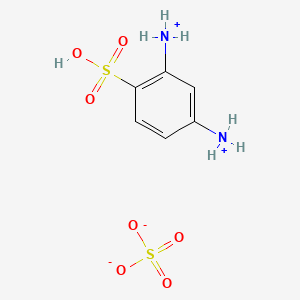
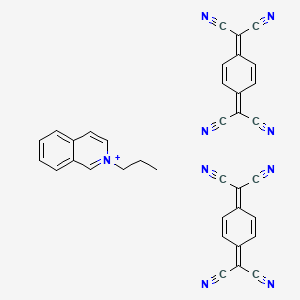
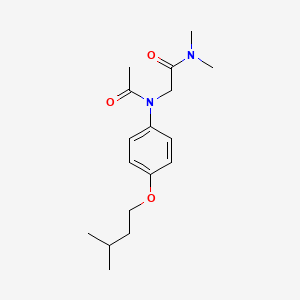
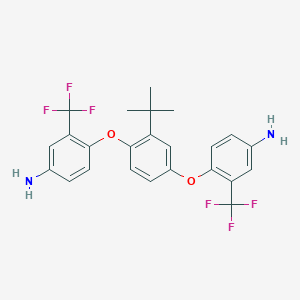
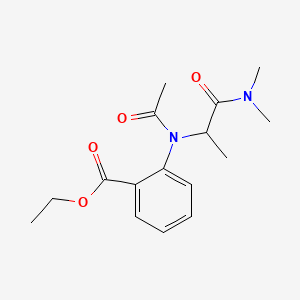
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)


